2-Pentan-3-yl-4-phenylpiperidine
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Overview
Description
2-Pentan-3-yl-4-phenylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and their pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentan-3-yl-4-phenylpiperidine typically involves the formation of the piperidine ring followed by the introduction of the pentan-3-yl and phenyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the pentan-3-yl and phenyl groups via substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions and catalytic processes to ensure high yield and purity. These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Pentan-3-yl-4-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidinone derivatives.
Reduction: Reduction of the piperidine ring to form saturated derivatives.
Substitution: Introduction of different functional groups at various positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .
Scientific Research Applications
2-Pentan-3-yl-4-phenylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Pentan-3-yl-4-phenylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Phenylpiperidines: Compounds with a phenyl moiety directly attached to the piperidine ring, such as pethidine and paroxetine.
Substituted Piperidines: Compounds with various substituents on the piperidine ring, including alkyl and aryl groups.
Uniqueness
2-Pentan-3-yl-4-phenylpiperidine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperidine derivatives. Its combination of pentan-3-yl and phenyl groups may result in unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H25N |
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Molecular Weight |
231.38 g/mol |
IUPAC Name |
2-pentan-3-yl-4-phenylpiperidine |
InChI |
InChI=1S/C16H25N/c1-3-13(4-2)16-12-15(10-11-17-16)14-8-6-5-7-9-14/h5-9,13,15-17H,3-4,10-12H2,1-2H3 |
InChI Key |
QLLYZRGXCSTGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1CC(CCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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